![molecular formula C13H11BO2S B13969364 6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol CAS No. 906673-34-5](/img/structure/B13969364.png)
6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole is a chemical compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique boron-containing structures, which impart distinct chemical and biological properties. These compounds have garnered interest in various fields, including medicinal chemistry, due to their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole typically involves the following steps:
Formation of the Benzoxaborole Core: This can be achieved through the reaction of phenylboronic acid with a suitable diol or catechol under acidic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the benzoxaborole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxaborole core or the phenylthio group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can produce various ethers or esters.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its therapeutic potential, particularly in the treatment of infections or inflammatory conditions.
Industry: Possible applications in materials science or as a component in specialized chemical formulations.
作用機序
The mechanism of action of 1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole would depend on its specific application. In medicinal chemistry, benzoxaboroles are known to inhibit certain enzymes by forming stable complexes with their active sites. The phenylthio group may enhance binding affinity or selectivity for specific molecular targets.
類似化合物との比較
Similar Compounds
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the phenylthio group, which may affect its chemical and biological properties.
6-(Phenylthio)-2,1-benzoxaborole: Similar structure but without the hydroxyl group, potentially altering its reactivity and applications.
Uniqueness
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole is unique due to the presence of both the hydroxyl and phenylthio groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may offer distinct advantages in specific applications, such as enhanced binding to biological targets or unique reactivity in synthetic chemistry.
特性
CAS番号 |
906673-34-5 |
|---|---|
分子式 |
C13H11BO2S |
分子量 |
242.1 g/mol |
IUPAC名 |
1-hydroxy-6-phenylsulfanyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H11BO2S/c15-14-13-8-12(7-6-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8,15H,9H2 |
InChIキー |
ZMFMGJUEAIXARG-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2)SC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



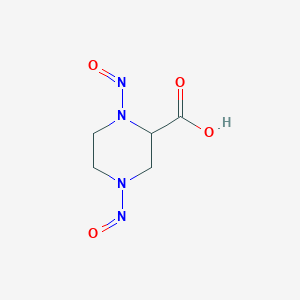
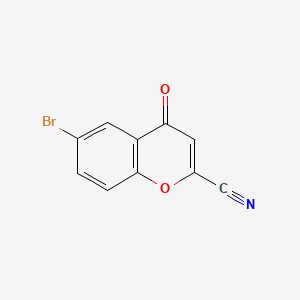

![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

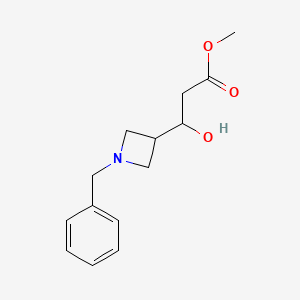
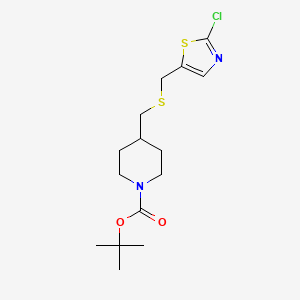
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
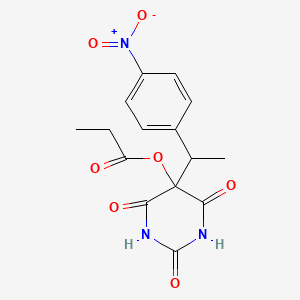

![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
